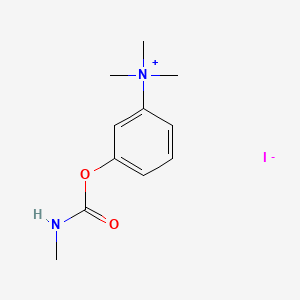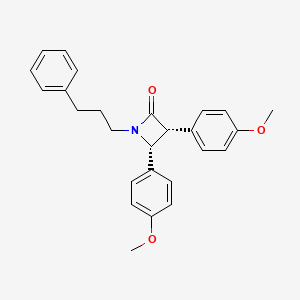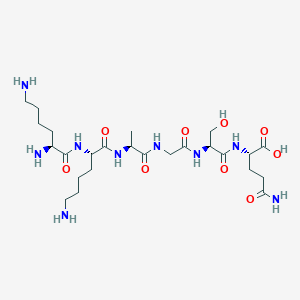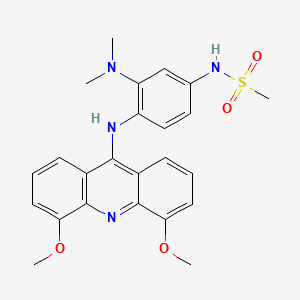
1,3-Diphenyl-1,3-dihydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is often recrystallized from ethanol or ethanol/chloroform mixtures under red light to ensure purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: Reacts with singlet oxygen to form unstable peroxides that decompose into 1,2-dibenzoylbenzene.
Cycloaddition: Acts as a highly reactive diene in Diels-Alder reactions.
Substitution: Can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Singlet oxygen, often generated in the presence of methylene blue and red laser light.
Cycloaddition: Dienophiles such as 1,3-butadiene.
Substitution: Various electrophiles and nucleophiles depending on the desired product.
Major Products
Oxidation: 1,2-Dibenzoylbenzene.
Cycloaddition: Polyaromatic compounds.
Applications De Recherche Scientifique
1,3-Diphenyl-1,3-dihydro-2-benzofuran has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.
Biology: Employed in the photoinactivation of cancer cells containing hematoporphyrin.
Medicine: Investigated for its potential in detecting reactive oxygen species and as a model compound in singlet fission studies.
Industry: Utilized in the synthesis of complex polyaromatic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2-benzofuran involves its reactivity with singlet oxygen and other reactive oxygen species. When exposed to singlet oxygen, the compound forms unstable peroxides that decompose into 1,2-dibenzoylbenzene . It also acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-1,3-dihydro-2-benzofuran can be compared with other benzofuran derivatives such as:
2,5-Diphenyl-3,4-benzofuran: Similar in structure but differs in the position of phenyl groups.
1,4-Diphenyl-2,3-benzofuran: Another structural isomer with different chemical properties.
The uniqueness of this compound lies in its high reactivity with singlet oxygen and its use as a fluorescent probe, making it invaluable in various scientific applications .
Propriétés
Numéro CAS |
7111-67-3 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
1,3-diphenyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C20H16O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H |
Clé InChI |
QWOOLPKXUCBAIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)


![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)


![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

